molecular formula C11H8BrNO B14201972 3-(7-Bromo-1H-indol-3-yl)prop-2-enal CAS No. 923293-10-1

3-(7-Bromo-1H-indol-3-yl)prop-2-enal

Cat. No.: B14201972
CAS No.: 923293-10-1
M. Wt: 250.09 g/mol
InChI Key: MLGDBHNSWMVNFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(7-Bromo-1H-indol-3-yl)prop-2-enal is a chemical compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely found in nature and have significant biological and pharmacological activities. The presence of a bromine atom at the 7th position of the indole ring and an aldehyde group at the 2nd position of the prop-2-enal chain makes this compound unique and potentially useful in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-Bromo-1H-indol-3-yl)prop-2-enal typically involves the reaction of 7-bromoindole with an appropriate aldehyde under specific conditions. One common method is the Claisen-Schmidt condensation reaction, where 7-bromoindole is reacted with an aldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(7-Bromo-1H-indol-3-yl)prop-2-enal can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(7-Bromo-1H-indol-3-yl)prop-2-enal has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(7-Bromo-1H-indol-3-yl)prop-2-enal involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain, affecting neurological functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the bromine atom at the 7th position in 3-(7-Bromo-1H-indol-3-yl)prop-2-enal makes it unique compared to other indole derivatives.

Properties

CAS No.

923293-10-1

Molecular Formula

C11H8BrNO

Molecular Weight

250.09 g/mol

IUPAC Name

3-(7-bromo-1H-indol-3-yl)prop-2-enal

InChI

InChI=1S/C11H8BrNO/c12-10-5-1-4-9-8(3-2-6-14)7-13-11(9)10/h1-7,13H

InChI Key

MLGDBHNSWMVNFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC=C2C=CC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.